5-[(Benzyloxy)methyl]oxolan-2-one
Description
5-[(Benzyloxy)methyl]oxolan-2-one, also known as (3R,4R,5R)-3,4-bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one, is a substituted γ-lactone derivative with significant applications in pharmaceutical synthesis. This compound is a key intermediate in the production of Remdesivir, a broad-spectrum antiviral agent .
Properties
CAS No. |
77697-15-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
JVPPZBQIEINDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences in Reactivity and Stability
Substituent Effects: Benzyloxy vs. Benzoyloxy: The benzyloxy groups in this compound act as protective ethers, enhancing stability under basic conditions. In contrast, the benzoyloxy group in (2R,3R,4R)-2-[(Benzoyloxy)methyl]-... () is an ester, which is more prone to hydrolysis under acidic or basic conditions . Hydroxyl vs.
Steric and Electronic Effects :
- The tris(benzyloxy) substitution in this compound creates significant steric hindrance, slowing nucleophilic attacks on the lactone ring. This property is critical for its role as a protected intermediate in Remdesivir synthesis .
- Smaller substituents, such as methyl and hexyl in 5-hexyl-5-methyloxolan-2-one (), reduce steric bulk, making the compound more reactive but less stable .
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